molecular formula C8H13N3O B12107935 N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine

N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine

Cat. No.: B12107935
M. Wt: 167.21 g/mol
InChI Key: YUBHEUZQMFZNSJ-NTMALXAHSA-N
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Description

N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives, such as:

  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Pyrrolo[1,2-a]indoles
  • Pyrrolopyrazine derivatives

Uniqueness

N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(NZ)-N-(1-methyl-4a,5,6,7-tetrahydro-4H-pyrrolo[1,2-c]pyrimidin-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H13N3O/c1-6-9-8(10-12)5-7-3-2-4-11(6)7/h7,12H,2-5H2,1H3/b10-8-

InChI Key

YUBHEUZQMFZNSJ-NTMALXAHSA-N

Isomeric SMILES

CC1=N/C(=N\O)/CC2N1CCC2

Canonical SMILES

CC1=NC(=NO)CC2N1CCC2

Origin of Product

United States

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